6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile
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Overview
Description
6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an aminophenoxy group, a chloro substituent, a methyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-4-methylpyridine, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amino compound.
Nucleophilic Substitution: The amino compound is then reacted with 3-aminophenol in the presence of a suitable base to form the aminophenoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with biological receptors, while the carbonitrile group may participate in covalent bonding with target proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: A simpler compound with an aminophenoxy group.
2-Chloro-4-methylpyridine: A precursor in the synthesis of the target compound.
4-(3-Aminophenoxy)phenyl]methanone: Another compound with an aminophenoxy group but different core structure.
Uniqueness
6-(3-Aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-(3-aminophenoxy)-2-chloro-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-8-5-12(17-13(14)11(8)7-15)18-10-4-2-3-9(16)6-10/h2-6H,16H2,1H3 |
InChI Key |
SRJGRUXQEZLGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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